molecular formula C10H10O3 B6163205 rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione CAS No. 1620738-28-4

rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione

Cat. No. B6163205
CAS RN: 1620738-28-4
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione, also known as (1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione, is a type of cyclic dione compound found in nature. It is a cyclic compound that contains three carbon atoms and two oxygen atoms in a ring structure. It is commonly used as an intermediate in the synthesis of other compounds. It has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, this compound has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In agriculture, it has been studied as a potential herbicide and insecticide due to its ability to kill certain pests. In biotechnology, it has been studied as a potential enzyme inhibitor due to its ability to inhibit certain enzyme activities.

Mechanism of Action

The mechanism of action of (1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation, which is a major factor in the development of many diseases, including cancer, arthritis, and asthma.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione have been studied in various animal models. In mice, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the development of certain types of cancer. In rats, this compound has been shown to reduce blood pressure and reduce the risk of stroke. In humans, this compound has been shown to reduce inflammation and improve blood flow.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione for laboratory experiments include its low toxicity, low cost, and ease of synthesis. It is also relatively stable and does not require special storage conditions. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for (1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione include further studies on its anti-cancer, anti-inflammatory, and anti-oxidative activities. Additionally, further research could be conducted on its potential as an herbicide and insecticide. Other potential future directions include the development of new synthesis methods and the exploration of its potential applications in other fields, such as cosmetics, food, and energy.

Synthesis Methods

The synthesis of (1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione can be achieved through a variety of methods. The most common method is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the reaction. Other methods of synthesis include the Wittig reaction, the Ullmann reaction, and the Stille reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione involves the formation of a tricyclic compound through a series of reactions. The starting material is a cyclic ketone, which undergoes a series of reactions to form the desired product.", "Starting Materials": [ "Cyclic ketone", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Chloroform", "Methanesulfonic acid", "Sodium nitrite", "Sodium azide", "Copper sulfate", "Sodium carbonate", "Sodium sulfite", "Sodium hydrogensulfite", "Sodium thiosulfate", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Sodium

CAS RN

1620738-28-4

Product Name

rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.